4-Benzyloxy-3,5-dimethylbenzoic acid
CAS No.: 97888-80-7
Cat. No.: VC2001616
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97888-80-7 |
---|---|
Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 3,5-dimethyl-4-phenylmethoxybenzoic acid |
Standard InChI | InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | JABUPJCJZZNUFK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O |
Canonical SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O |
Introduction
Identifier Type | Value |
---|---|
CAS Number | 97888-80-7 |
Molecular Formula | C₁₆H₁₆O₃ |
Molecular Weight | 256.3 g/mol |
EINECS | 925-930-2 |
InChI | InChI=1/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)/p-1 |
MDL Number | MFCD00272572 |
BRN | 5045861 |
The compound is known by several synonyms including:
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4-(Benzyloxy)-3,5-dimethylbenzoic acid
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3,5-Dimethyl-4-phenylmethoxybenzoic acid
Physical and Chemical Properties
4-Benzyloxy-3,5-dimethylbenzoic acid possesses well-characterized physical and chemical properties that influence its behavior in various environments and reactions.
Physical Properties
The following table summarizes the key physical properties of 4-Benzyloxy-3,5-dimethylbenzoic acid:
Chemical Properties
The chemical reactivity of 4-Benzyloxy-3,5-dimethylbenzoic acid is largely determined by its functional groups:
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The carboxylic acid group (-COOH) at the 1-position behaves as a weak acid with a predicted pKa of 4.60 ± 0.10 . This functional group can participate in typical carboxylic acid reactions, including esterification, salt formation, and reduction.
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The benzyloxy group at the 4-position introduces a lipophilic character and can undergo cleavage under certain conditions, particularly hydrogenolysis, making it a potentially useful protecting group in organic synthesis .
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The two methyl groups at positions 3 and 5 contribute to the steric environment around the aromatic ring and increase the compound's hydrophobicity .
Synthesis and Production Methods
Several synthetic routes exist for the preparation of 4-Benzyloxy-3,5-dimethylbenzoic acid, with the most common approaches based on modification of 3,5-dimethylbenzoic acid derivatives.
Synthesis Routes
The primary methods for synthesizing 4-Benzyloxy-3,5-dimethylbenzoic acid include:
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Benzylation of 3,5-dimethylbenzoic acid: This approach involves the introduction of a benzyloxy group to 3,5-dimethylbenzoic acid through an etherification reaction, typically using benzyl halides under basic conditions .
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Grignard reaction of 3,5-dimethylbenzaldehyde: This method involves the formation of a Grignard reagent followed by reaction with an appropriate electrophile to introduce the necessary functional groups .
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Oxidation of corresponding aldehydes or alcohols: Oxidation of 4-benzyloxy-3,5-dimethylbenzaldehyde or the corresponding benzyl alcohol can yield the target benzoic acid derivative .
Classification | Details |
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GHS Signal Word | Warning |
Hazard Symbols | Xn - Harmful |
Risk Codes | R36/37/38 - Irritating to eyes, respiratory system and skin; R22 - Harmful if swallowed |
Hazard Statements | H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation |
Specification | Value |
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Purity | ≥98% (some suppliers offer 96%) |
Available Quantities | 1g, 5g, and bulk quantities |
Price (April 2025) | Approximately $55.65 for 1g |
Packaging | Various laboratory-grade containers |
Form | Crystals or crystalline powder |
Color | Cream to pale yellow |
Stock Solution Preparation
For laboratory use, stock solutions can be prepared according to the following table:
Prepare stock solution | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.3655 mL | 21.8274 mL | 43.6548 mL |
5 mM | 0.8731 mL | 4.3655 mL | 8.731 mL |
10 mM | 0.4365 mL | 2.1827 mL | 4.3655 mL |
This information can assist researchers in preparing appropriate dilutions for experimental work .
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